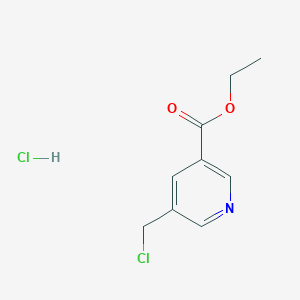

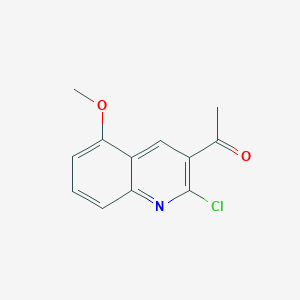

![molecular formula C13H16N2O2 B11877025 tert-Butyl 5-methyl-1H-benzo[d]imidazole-1-carboxylate CAS No. 863877-81-0](/img/structure/B11877025.png)

tert-Butyl 5-methyl-1H-benzo[d]imidazole-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

tert-ブチル 5-メチル-1H-ベンゾ[d]イミダゾール-1-カルボン酸エステル: は、ベンゾイミダゾール類に属する化学化合物です。ベンゾイミダゾール類は、その独特な化学的性質により、様々な分野で広く使用されている複素環式芳香族有機化合物です。この特定の化合物には、tert-ブチル基、メチル基、およびカルボン酸エステル基がベンゾイミダゾール環に結合しており、様々な用途に適した汎用性の高い分子となっています。

準備方法

合成経路と反応条件: tert-ブチル 5-メチル-1H-ベンゾ[d]イミダゾール-1-カルボン酸エステルの合成は、通常、穏やかな反応条件下でのアミドニトリルの環化を伴います。 一般的な方法の1つには、ニッケル触媒によるニトリルへの付加、続いてプロト脱金属化、互変異性化、脱水環化があります 。この方法により、アリールハライドや芳香族複素環など、様々な官能基を含めることができます。

工業的製造方法: この化合物の工業的製造には、高収率と高純度を確保するための多段階合成プロセスが関与する場合があります。高度な触媒系と最適化された反応条件の使用は、大規模生産にとって不可欠です。工業的製造方法に関する具体的な詳細は、多くの場合、企業秘密であり、製造業者によって異なる場合があります。

化学反応解析

反応の種類: tert-ブチル 5-メチル-1H-ベンゾ[d]イミダゾール-1-カルボン酸エステルは、次のようないくつかの種類の化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて、様々な酸化誘導体を生成します。

還元: 還元反応により、ベンゾイミダゾール環に結合している官能基を変換することができます。

置換: この化合物は、官能基が他の基に置換される置換反応を起こすことができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤がよく使用されます。

置換: 様々なハロゲン化剤や求核剤を置換反応に使用できます。

生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化によりヒドロキシル化誘導体が生成される可能性があり、置換反応によりベンゾイミダゾール環に新しい官能基が導入される可能性があります。

科学研究における用途

tert-ブチル 5-メチル-1H-ベンゾ[d]イミダゾール-1-カルボン酸エステルは、幅広い科学研究用途を持っています。

化学: より複雑な分子の合成のためのビルディングブロックとして、および配位化学におけるリガンドとして使用されます。

生物学: この化合物は、抗菌作用や抗癌作用など、潜在的な生物活性について研究されています.

医学: 医薬品中間体としての可能性、および医薬品開発における役割について研究が進められています。

化学反応の分析

Types of Reactions: tert-Butyl 5-methyl-1H-benzo[d]imidazole-1-carboxylate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the benzimidazole ring.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups to the benzimidazole ring.

科学的研究の応用

tert-Butyl 5-methyl-1H-benzo[d]imidazole-1-carboxylate has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

作用機序

tert-ブチル 5-メチル-1H-ベンゾ[d]イミダゾール-1-カルボン酸エステルの作用機序は、特定の分子標的や経路との相互作用を伴います。ベンゾイミダゾール環構造により、様々な酵素や受容体に結合し、その活性を調節することができます。 この相互作用は、細菌の増殖阻害や癌細胞のアポトーシス誘導など、様々な生物学的効果をもたらす可能性があります .

類似化合物の比較

類似化合物:

- tert-ブチル 5-ブロモ-2-メチル-1H-ベンゾ[d]イミダゾール-1-カルボン酸エステル

- tert-ブチル 4-(1H-ベンゾ[d]イミダゾール-2-イル)ピペリジン-1-カルボン酸エステル

- tert-ブチル 2-(((4-(ビス(tert-ブトキシカルボニル)アミノ)ブチル)(5,6,7,8-テトラヒドロキノリン-8-イル)アミノ)メチル)-1H-ベンゾ[d]イミダゾール-1-カルボン酸エステル

比較: 類似化合物と比較して、tert-ブチル 5-メチル-1H-ベンゾ[d]イミダゾール-1-カルボン酸エステルは、その特異的な置換パターンにより、独特な化学的および生物学的性質を有していることが特徴です。 tert-ブチル基とメチル基の存在により、安定性と反応性が高まり、様々な用途に適した価値のある化合物となっています .

類似化合物との比較

- tert-Butyl 5-bromo-2-methyl-1H-benzo[d]imidazole-1-carboxylate

- tert-Butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate

- tert-Butyl 2-(((4-(bis(tert-butoxycarbonyl)amino)butyl)(5,6,7,8-tetrahydroquinolin-8-yl)amino)methyl)-1H-benzo[d]imidazole-1-carboxylate

Comparison: Compared to similar compounds, tert-Butyl 5-methyl-1H-benzo[d]imidazole-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butyl and methyl groups enhances its stability and reactivity, making it a valuable compound for various applications .

特性

IUPAC Name |

tert-butyl 5-methylbenzimidazole-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-9-5-6-11-10(7-9)14-8-15(11)12(16)17-13(2,3)4/h5-8H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVZZUQQFIRPPBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C=N2)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60731444 |

Source

|

| Record name | tert-Butyl 5-methyl-1H-benzimidazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60731444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863877-81-0 |

Source

|

| Record name | tert-Butyl 5-methyl-1H-benzimidazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60731444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

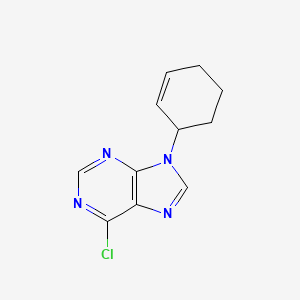

![7-Hydroxy-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B11876970.png)

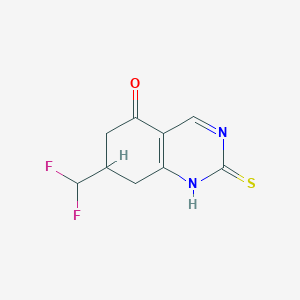

![6-Chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11876981.png)

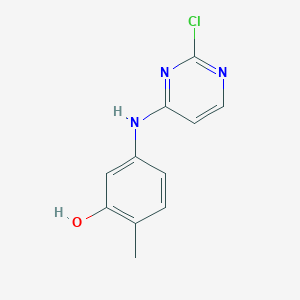

![2-Chloro-5,6-dihydrobenzo[h]quinazolin-4-amine](/img/structure/B11876992.png)

![7-Bromo-3,4-dihydropyrazino[2,3-B]pyrazin-2(1H)-one](/img/structure/B11877020.png)

![6-Hydroxy-1,3-dimethyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one](/img/structure/B11877021.png)